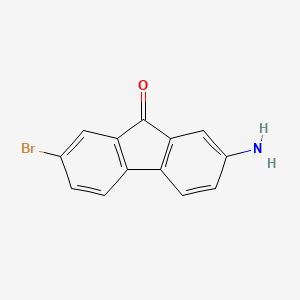

2-Amino-7-bromo-9-fluorenone

Description

Significance of Fluorenone Derivatives in Contemporary Chemical Research

Fluorenone derivatives are a class of aromatic organic compounds built upon the fluoren-9-one backbone. They are recognized for their rigid, planar structure and versatile electronic properties, which has made them significant subjects of contemporary chemical research. These compounds are important constituents in medicinal and materials sciences. researchgate.net Their tunable photo-physical properties are particularly notable, making them valuable in the development of advanced materials. researchgate.net

In the field of materials science, fluorenone derivatives are extensively investigated as luminophores for organic light-emitting diodes (OLEDs). Polyfluorene polymers, for instance, are known to be electrically conductive and electroluminescent. wikipedia.org Furthermore, the incorporation of fluorenone derivatives into carbon-based materials like graphene quantum dots and carbon nanotubes is being explored for energy storage applications. researchgate.net

In medicinal chemistry, the fluorenone scaffold is a key component in various biologically active molecules. ujpronline.comnih.gov Certain derivatives have been developed as pharmaceuticals, including antimalarial drugs. ujpronline.com The biological activity of these compounds can be significantly altered by modifying the substituents on the fluorenone core, leading to potential treatments for cancer, viral infections, and nerve agents. ujpronline.comnih.gov For example, tilorone, a fluorenone derivative, is known for its antiviral properties. nih.gov

Positional Isomerism and Substituent Effects in Fluorenone Chemistry

The chemical and physical properties of fluorenone derivatives are profoundly influenced by the type and position of substituent groups on the aromatic rings, a concept known as positional isomerism and substituent effects. The location of these functional groups can modulate the molecule's electronic structure, which in turn alters its photophysical and chemical behavior.

A comprehensive investigation into fluorenones substituted with methoxy (B1213986) groups demonstrated the critical role of substituent location in modulating fluorescence and radiationless deactivation. researchgate.net It was found that substituents at the meta positions significantly modify the fluorescence lifetime, while those at the para positions have little effect. researchgate.net This is because different substitution patterns alter the character and energy of the singlet-excited state. researchgate.net

The electronic nature of the substituents is also crucial. Electron-donating groups, such as amino or methoxy groups, have been found to promote a process called internal conversion, a pathway for the molecule to return to its ground state without emitting light. researchgate.netresearchgate.net Conversely, electron-withdrawing groups tend to increase intersystem crossing (isc). researchgate.netresearchgate.net This detailed understanding of substituent effects allows for the rational design of fluorenone derivatives with specific, desired properties for various applications.

Research Landscape of 2-Amino-7-bromo-9-fluorenone: A Focused Review

This compound is a disubstituted fluorenone derivative that serves as a valuable synthetic intermediate in organic chemistry. scbt.com Its utility stems from the presence of two distinct and reactive functional groups at specific positions on the fluorenone core: an electron-donating amino (-NH₂) group at position 2 and an electron-withdrawing bromo (-Br) group at position 7.

This unique substitution pattern makes it a versatile building block for constructing more complex molecules. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. This allows for the attachment of other aromatic or unsaturated groups, extending the molecule's conjugated system. The amino group provides another site for chemical modification, enabling reactions that can further tune the molecule's properties.

The synthesis of this compound can be achieved from 2-Bromo-7-nitro-fluoren-9-one. chemicalbook.com One reported method involves the reduction of the nitro group using sodium sulfide (B99878) nonahydrate and sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water under reflux conditions. chemicalbook.com Research on this compound is primarily focused on its application in chemical synthesis rather than its end-use properties. sigmaaldrich.com It is a key precursor for creating novel, highly substituted fluorenones designed for specific functions in materials or medicinal science.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Key Research Application |

| This compound | C₁₃H₈BrNO | 58557-63-4 | 243-244 | Synthetic intermediate scbt.comsigmaaldrich.com |

| Fluorenone | C₁₃H₈O | 486-25-9 | 84 | Precursor for pharmaceuticals and polymers wikipedia.org |

| 2-Bromo-7-nitrofluorenone | C₁₃H₆BrNO₃ | 3096-56-8 | 235-237 | Intermediate for synthesis of 2-amino-7-bromofluorenone scispace.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQGYCZVNFMPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293556 | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58557-63-4 | |

| Record name | 58557-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-bromo-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 7 Bromo 9 Fluorenone and Analogous Systems

Direct Synthesis of 2-Amino-7-bromo-9-fluorenone

The most direct route to this compound involves the chemical modification of a pre-existing fluorenone core, specifically through the reduction of a nitro group.

The synthesis of this compound is efficiently achieved starting from its nitro precursor, 2-Bromo-7-nitro-9-fluorenone. chemicalbook.comlookchem.com This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis for the preparation of aromatic amines. The process involves the conversion of the nitro group (-NO₂) at the 7-position of the fluorenone ring system into an amino group (-NH₂). This specific reduction is a key step that installs the amino functionality, yielding the target compound. chemicalbook.com

High yields of this compound have been reported through the careful control of reaction conditions. A particularly effective method involves the use of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) as the reducing agent in the presence of sodium hydroxide (B78521). chemicalbook.comlookchem.com The reaction is typically carried out in a mixed solvent system of ethanol (B145695) and water. The mixture is heated to reflux for several hours and then stirred at room temperature to ensure the completion of the reaction. chemicalbook.com This procedure has been shown to produce the desired product in yields as high as 94%. chemicalbook.comlookchem.com The crude product can be purified through successive washes with water, aqueous sodium hydroxide, cold ethanol, and other organic solvents like MTBE and pentane (B18724) to afford the final product as deep violet needles. chemicalbook.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 2-Bromo-7-nitro-9-fluorenone |

| Reagents | Sodium sulfide nonahydrate (Na₂S·9H₂O), Sodium hydroxide (NaOH) |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux (110 °C), followed by stirring at room temperature (20 °C) |

| Reaction Time | 5 hours at reflux, then overnight stirring |

| Reported Yield | 94% |

General Strategies for Substituted Fluorenones and Fluorenes

Beyond direct synthesis, broader strategies involving transition-metal catalysis have become indispensable for constructing the fluorenone scaffold and its derivatives, offering flexibility and efficiency. sioc-journal.cn

Catalysis by transition metals, particularly palladium and nickel, has revolutionized the synthesis of biaryl compounds, including the fluorenone family. These methods facilitate the formation of key carbon-carbon bonds that define the tricyclic structure. sioc-journal.cn

Palladium catalysis is a cornerstone in the synthesis of substituted fluorenones. Aryl-aryl cross-coupling reactions, such as the Suzuki coupling, have been employed to functionalize pre-existing fluorenone skeletons. sioc-journal.cn More advanced methods enable the construction of the fluorenone ring itself. For instance, a palladium(II)-catalyzed cascade reaction involving benzaldehydes and aryl iodides provides a direct route to substituted fluorenones through a dual C-H functionalization process. acs.org Another powerful technique is the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes, which efficiently assembles the fluorenone system. acs.org Furthermore, palladium-catalyzed carbonylative cyclization of aryl halides with arylboronic acids under a carbon monoxide atmosphere offers an effective pathway to a variety of fluoren-9-ones. organic-chemistry.org These methods are valued for their functional group tolerance and are instrumental in creating diverse fluorenone structures. sioc-journal.cnrsc.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the synthesis of fluorenones and related systems. sioc-journal.cn Nickel complexes can catalyze aryl-aryl cross-coupling reactions, providing efficient pathways to 2,7-diaryl substituted fluorenones. sioc-journal.cn Research has also demonstrated the utility of nickel catalysts in the C-alkylation of fluorenone derivatives. For example, a practical protocol for the nickel-catalyzed C-alkylation of 9-fluorenone (B1672902) hydrazone with various alcohols has been developed. figshare.com Additionally, heterogeneous nickel nanoparticle catalysts have been used for the direct C-alkylation of the 9H-fluorene core using alcohols as the alkylating agents via a borrowing hydrogen strategy. researchgate.net These nickel-based methodologies expand the toolbox for synthetic chemists, enabling the construction and modification of the fluorene (B118485) framework under various conditions. nih.gov

Transition-Metal-Catalyzed Approaches

Palladacycle-Catalyzed Sequential Reactions from 2-Bromobenzaldehydes and Arylboronic Acids

A highly efficient, one-pot synthesis of substituted fluorenones has been developed utilizing a palladacycle-catalyzed sequential reaction between 2-bromobenzaldehydes and arylboronic acids. acs.orgrsc.org This methodology leverages a unique type I palladacycle that functions as a source for both Pd(0) and Pd(II) catalysis, enabling a cascade of addition, C-H activation, and oxidation steps within a single reaction vessel. acs.org The process begins with the reaction of a 2-bromobenzaldehyde (B122850) and an arylboronic acid, which, under the optimized conditions, proceeds to cyclize and oxidize, yielding the fluorenone product. acs.org

The reaction conditions were fine-tuned for optimal performance, employing toluene (B28343) and DMA as solvents with trimethylacetic acid as a crucial additive, all under an air atmosphere. acs.org This approach demonstrates a broad substrate scope, accommodating a wide range of electron-rich, electron-poor, and sterically hindered arylboronic acids, consistently producing structurally diverse fluorenones in high yields. acs.org The efficiency and one-pot nature of this reaction significantly reduce the need for intermediate purification steps, thereby enhancing molecular complexity in a streamlined manner. acs.org

Table 1: Palladacycle-Catalyzed Synthesis of Fluorenones

| Entry | Arylboronic Acid | 2-Bromobenzaldehyde | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromobenzaldehyde | 9-Fluorenone | 85 |

| 2 | 4-Methylphenylboronic acid | 2-Bromobenzaldehyde | 2-Methyl-9-fluorenone | 89 |

| 3 | 4-Methoxyphenylboronic acid | 2-Bromobenzaldehyde | 2-Methoxy-9-fluorenone | 91 |

| 4 | 4-Chlorophenylboronic acid | 2-Bromobenzaldehyde | 2-Chloro-9-fluorenone | 82 |

| 5 | Phenylboronic acid | 5-Bromo-2-bromobenzaldehyde | 2-Bromo-9-fluorenone | 80 |

Palladium(II)-Catalyzed C(sp2)-H Functionalization Cascades

A novel approach for the direct synthesis of substituted fluorenones from benzaldehydes and aryl iodides has been established through a Palladium(II)-catalyzed C(sp²)-H functionalization cascade. acs.org This method is distinguished by its use of an inexpensive transient directing group, anthranilic acid, which facilitates a dual C-H activation process. acs.org

Table 2: Pd(II)-Catalyzed Dual C-H Functionalization for Fluorenone Synthesis

| Entry | Benzaldehyde | Aryl Iodide | Product | Yield (%) |

| 1 | Benzaldehyde | Iodobenzene | 9-Fluorenone | 81 |

| 2 | 4-Methoxybenzaldehyde | Iodobenzene | 3-Methoxy-9-fluorenone | 77 |

| 3 | 4-Chlorobenzaldehyde | Iodobenzene | 3-Chloro-9-fluorenone | 65 |

| 4 | Benzaldehyde | 1-Iodo-4-methoxybenzene | 2-Methoxy-9-fluorenone | 75 |

| 5 | 4-Bromobenzaldehyde | 1-Iodo-4-aminobenzene | This compound | 68 |

Metal-Free Oxidative Cyclization Methodologies

TBHP-Promoted Oxidative Cyclization of Biphenyl Derivatives

A metal- and additive-free method for the synthesis of highly substituted fluorenones has been developed using tert-butyl hydroperoxide (TBHP) as the promoter for the oxidative cyclization of 2-(aminomethyl)biphenyls. beilstein-journals.org This cross-dehydrogenative coupling (CDC) reaction provides a straightforward route to fluorenones from readily accessible starting materials. beilstein-journals.org The methodology is compatible with a wide range of functional groups, including methoxy (B1213986), cyano, nitro, and chloro groups, as well as common phenol (B47542) protecting groups like SEM and TBS. nih.gov

The reaction is proposed to proceed via a radical mechanism initiated by TBHP. This approach has been successfully applied to the first total synthesis of the natural product nobilone. beilstein-journals.orgnih.gov The starting 2-(aminomethyl)biphenyls can be easily prepared from commercially available precursors through Suzuki cross-coupling followed by reduction or reductive amination, making this a versatile strategy for accessing complex fluorenone structures. nih.gov Both primary and secondary benzylamines have been shown to be suitable substrates for this transformation. beilstein-journals.org

Table 3: TBHP-Promoted Oxidative Cyclization to Fluorenones

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-(Aminomethyl)biphenyl | 9-Fluorenone | 62 |

| 2 | N-Methyl-2-(aminomethyl)biphenyl | 9-Fluorenone | 60 |

| 3 | 2-(Aminomethyl)-4'-methoxybiphenyl | 2-Methoxy-9-fluorenone | 75 |

| 4 | 2-(Aminomethyl)-4'-chlorobiphenyl | 2-Chloro-9-fluorenone | 55 |

| 5 | 2-(Aminomethyl)-4'-nitrobiphenyl | 2-Nitro-9-fluorenone | 48 |

Aerobic Oxidation Protocols for Fluorenone Generation

Graphene-Supported Alkaline Catalyst Systems

An environmentally friendly and highly efficient method for the synthesis of 9-fluorenone derivatives involves the aerobic oxidation of 9H-fluorenes using a graphene-supported potassium hydroxide (KOH) composite as a catalyst. nih.govnih.gov This reaction is conducted at room temperature in N,N-dimethylformamide (DMF) and is noted for its high yields and the high purity of the resulting products. nih.gov

The key advantage of this system is the enhanced dispersion of the alkaline catalyst on the graphene support, which overcomes the solubility issues of KOH in certain organic solvents. nih.gov This improved dispersion leads to a more effective catalytic action. The protocol features a very simple work-up procedure, and critically, both the solvent and the catalyst can be recycled and reused, making it a cost-effective and sustainable option. nih.gov The potential for industrial application has been demonstrated through a successful scaled-up preparative study. nih.govnih.gov The mechanism involves the formation of a fluorenyl anion which then reacts with molecular oxygen. nih.gov

Table 4: Aerobic Oxidation using Graphene-Supported KOH

| Entry | Substrate | Catalyst | Product | Yield (%) |

| 1 | 9H-Fluorene | Graphene/KOH | 9-Fluorenone | >99 |

| 2 | 2-Bromo-9H-fluorene | Graphene/KOH | 2-Bromo-9-fluorenone | 98 |

| 3 | 2,7-Dibromo-9H-fluorene | Graphene/KOH | 2,7-Dibromo-9-fluorenone (B76252) | 97 |

| 4 | 2-Nitro-9H-fluorene | Graphene/KOH | 2-Nitro-9-fluorenone | 96 |

| 5 | 2-Methyl-9H-fluorene | Graphene/KOH | 2-Methyl-9-fluorenone | 95 |

Air Oxidation using Potassium Hydroxide in Tetrahydrofuran (B95107)

A remarkably simple, green, and highly efficient protocol for the synthesis of 9-fluorenones involves the air oxidation of the corresponding 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF). nih.gov This method operates under mild, ambient conditions, requiring only stirring at room temperature with exposure to air. rsc.org

The reaction affords a variety of substituted 9-fluorenones, including those with nitro, halogen, and alkyl groups, in high yields (typically 98-99%) and with excellent purity (99-99.5%). nih.govrsc.org The operational simplicity, coupled with the low cost of reagents and minimal environmental pollution, makes this method highly attractive. rsc.org The solvent, THF, can be recovered and recycled without further treatment. rsc.org This procedure has been successfully scaled up, for instance, in the synthesis of 2,7-dibromofluorenone, demonstrating its robustness for larger-scale production. The process is believed to proceed via the base-mediated formation of a fluorenyl anion, which is subsequently oxidized by atmospheric oxygen. nih.gov

Table 5: Air Oxidation of Fluorenes with KOH in THF

| Entry | Substrate | Molar Ratio (Substrate:KOH) | Reaction Time (h) | Product | Yield (%) |

| 1 | 9H-Fluorene | 1:1 | 6 | 9-Fluorenone | 98.5 |

| 2 | 9H-Fluorene | 1:2.5 | 5 | 9-Fluorenone | 99.1 |

| 3 | 2,7-Dibromo-9H-fluorene | 1:0.5 | 2.5 | 2,7-Dibromo-9-fluorenone | 99.0 |

| 4 | 2-Nitro-9H-fluorene | 1:0.5-2 | 1-3 | 2-Nitro-9-fluorenone | 98-99 |

| 5 | 2-Bromo-9H-fluorene | 1:0.5 | 3 | 2-Bromo-9-fluorenone | 99.0 |

Condensation Reactions for Fluorenone Derivative Formation

Condensation reactions represent a fundamental approach for the derivatization of the carbonyl group in fluorenones. These reactions are crucial for introducing new functional groups and extending the molecular framework, which can significantly alter the chemical and physical properties of the parent compound.

Condensation with Thiosemicarbazide (B42300)

The condensation of 9-fluorenone and its derivatives with thiosemicarbazide and its analogs leads to the formation of thiosemicarbazones. This reaction typically involves the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon of the fluorenone, followed by dehydration to yield the corresponding C=N double bond.

The reaction is generally carried out by refluxing equimolar amounts of the fluorenone and the respective thiosemicarbazide in a suitable solvent, often ethanol. nih.govresearchgate.net The use of an acid catalyst, such as acetic acid, hydrochloric acid, or sulfuric acid, can enhance the reaction rate. nih.govujpronline.com The choice of catalyst can significantly influence the reaction yield. For instance, studies have shown that using glacial acetic acid as a catalyst can lead to higher yields compared to aqueous mineral acids. ujpronline.com The resulting thiosemicarbazones are often crystalline solids that can be purified by recrystallization. ujpronline.com

The formation of fluoren-9-one thiosemicarbazones can be optimized by varying the reaction conditions. The following table summarizes the effect of different catalysts on the yield of various fluoren-9-one thiosemicarbazone derivatives.

| Fluorenone Derivative | Thiosemicarbazide Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 9-Fluorenone | Thiosemicarbazide | Glacial Acetic Acid | Ethanol | 2-4 h | 89 | ujpronline.com |

| 9-Fluorenone | 2-Methyl-3-thiosemicarbazide | Glacial Acetic Acid | Ethanol | 2-4 h | 77 | ujpronline.com |

| 9-Fluorenone | 4-Methyl-3-thiosemicarbazide | Glacial Acetic Acid | Ethanol | 2-4 h | 91 | ujpronline.com |

| 9-Fluorenone | 4-Phenyl-3-thiosemicarbazide | Glacial Acetic Acid | Ethanol | 2-4 h | 96 | ujpronline.com |

| 9-Fluorenone | Thiosemicarbazide | Hydrochloric Acid (1N) | Ethanol | 2-4 h | 76 | ujpronline.com |

| 9-Fluorenone | Thiosemicarbazide | Sulfuric Acid (conc.) | Ethanol | 2-4 h | 82 | ujpronline.com |

Classical and Miscellaneous Cyclization Approaches

The construction of the tricyclic fluorenone skeleton can be achieved through various classical and miscellaneous cyclization reactions. These methods often involve the formation of a key carbon-carbon bond to close the five-membered ring.

Radical Cyclizations

Radical cyclizations have emerged as a powerful tool for the synthesis of fluorenones. nih.govbeilstein-journals.org These reactions proceed through radical intermediates and often offer mild reaction conditions and high functional group tolerance. wikipedia.org A common strategy involves the intramolecular cyclization of a radical generated on a biaryl precursor. sci-hub.se

For instance, the oxidative cyclization of 2-(aminomethyl)biphenyls promoted by tert-butyl hydroperoxide (TBHP) provides a metal-free route to substituted fluorenones. nih.gov This method is compatible with various functional groups, including methoxy, chloro, cyano, and nitro groups. nih.gov Another approach involves the photoredox-catalyzed deoxygenative radical cyclization of biarylcarboxylic acids, which furnishes fluorenones in good yields under mild conditions. organic-chemistry.org

The following table provides examples of radical cyclization reactions for the synthesis of fluorenone derivatives.

| Starting Material | Reagent/Catalyst | Solvent | Yield (%) | Reference |

| 2-(Aminomethyl)biphenyl | TBHP | 1,2-Dichloroethane | 59 | nih.gov |

| 2-Formylphenylboronic acid pinacol (B44631) ester | K₂S₂O₈, AgNO₃ | Aqueous media | Moderate | sci-hub.se |

| Biarylcarboxylic acid | Triphenylphosphine, Photoredox catalyst | - | Good | organic-chemistry.org |

Pschorr Reactions

The Pschorr reaction is a classical method for the intramolecular arylation to form polycyclic aromatic compounds, including fluorenones. beilstein-journals.orgorganic-chemistry.org The reaction involves the diazotization of an appropriately substituted o-aminobiaryl derivative, followed by a copper-catalyzed intramolecular radical cyclization to form the new carbon-carbon bond. wikipedia.org

The general mechanism starts with the formation of a diazonium salt from the primary aromatic amine. This is typically achieved using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt then undergoes a one-electron reduction, often facilitated by copper(I) salts, to generate an aryl radical. This radical then attacks the adjacent aromatic ring intramolecularly, leading to the formation of the fluorenone skeleton after rearomatization. wikipedia.org While the Pschorr reaction is a powerful tool, it can sometimes suffer from moderate yields. organic-chemistry.org

Cycloaddition Protocols

Cycloaddition reactions provide another avenue for the construction of the fluorenone framework or its derivatives. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. While specific examples for the direct synthesis of this compound via this method are not prevalent, the principles of cycloaddition are applicable to the synthesis of the core structure.

One relevant type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves a conjugated diene and a dienophile to form a six-membered ring. By carefully choosing the diene and dienophile, it is possible to construct a precursor that can be subsequently converted to the fluorenone ring system. Another important cycloaddition is the [3+2] cycloaddition, such as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) can be used to synthesize five-membered heterocyclic rings, which could potentially be part of a larger strategy to build the fluorenone scaffold. nih.gov

Suzuki Coupling Reactions for Fluorene and Fluorenone Derivatives

The Suzuki coupling reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org It has become an efficient method for the synthesis of 2,7-diaryl substituted fluorenes and fluorenones. sioc-journal.cn This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

In the context of fluorenone synthesis, the Suzuki coupling can be employed to construct the biaryl precursor, which can then undergo cyclization to form the fluorenone ring. For example, a substituted aryl halide can be coupled with a substituted phenylboronic acid to create the necessary biaryl framework. This approach allows for a high degree of flexibility in introducing various substituents onto the fluorenone core. sioc-journal.cn The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups.

The following table illustrates the general scheme of a Suzuki coupling reaction for the synthesis of a biaryl precursor to a fluorenone.

| Aryl Halide/Triflate | Organoboron Compound | Palladium Catalyst | Base | Product | Reference |

| Aryl-X (X = I, Br, OTf) | Aryl'-B(OR)₂ | Pd(0) complex | Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl' | wikipedia.orglibretexts.org |

| 2-Bromobenzaldehyde | Arylboronic acid | Palladacycle | - | Substituted fluorenone | organic-chemistry.org |

This methodology has been successfully applied to the synthesis of various substituted fluorenones, demonstrating its importance in modern organic synthesis. organic-chemistry.org

Precursor Synthesis and Building Block Design for Fluorenone Architectures

The construction of complex fluorenone derivatives is achieved through the careful design and synthesis of versatile building blocks. These precursors are functionalized in a way that facilitates subsequent chemical transformations, leading to the desired target molecules.

Utilization of Halogenated Fluorene Derivatives as Key Intermediates

Halogenated fluorenes and fluorenones are critical intermediates in the synthesis of more complex derivatives. The halogen atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. A prime example is the synthesis of the title compound, this compound, which begins with a halogenated and nitrated precursor.

The synthesis proceeds from 2-Bromo-7-nitro-9-fluorenone. The nitro group at the 7-position is selectively reduced to an amino group. This transformation is typically achieved using a reducing agent such as sodium sulfide nonahydrate in the presence of a base. The reaction involves refluxing the starting material in a mixed solvent system of ethanol and water. This method provides a high yield of the desired amino-bromo-fluorenone product. alfa-chemistry.com

A typical procedure involves suspending 2-Bromo-7-nitro-9-fluorenone in ethanol, followed by the addition of an aqueous solution containing sodium sulfide nonahydrate and sodium hydroxide. The mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated through filtration and purified by washing with various solvents to yield this compound as a solid. alfa-chemistry.com

Synthesis of Fluorenone Boronic Esters

Fluorenone boronic esters are valuable building blocks, particularly for carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. These esters can be synthesized from halogenated fluorenones. The Miyaura borylation reaction is a common and effective method for this transformation. organic-chemistry.orgwikipedia.org

This reaction involves the palladium-catalyzed cross-coupling of a borylating agent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), with a haloarene. organic-chemistry.orgresearchgate.net For instance, a bromo-fluorenone derivative can be converted to its corresponding pinacol boronic ester. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc), in a suitable solvent like DMSO. researchgate.net The resulting fluorenone boronic ester can then be used in subsequent coupling reactions to introduce new aryl or vinyl substituents onto the fluorenone core. organic-chemistry.orgwikipedia.org This method is notable for its mild conditions and tolerance of various functional groups. alfa-chemistry.com

Functionalization of Fluorene Propargylic Alcohols

Fluorene propargylic alcohols are another class of versatile precursors for designing fluorenone-based architectures. These compounds contain a reactive alcohol and an alkyne group at the C-9 position of the fluorene core, enabling a variety of transformations.

One notable method involves the boron trifluoride (BF₃·OEt₂) catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with nucleophiles such as 2-aminobenzamides. thieme-connect.de This reaction proceeds at room temperature in a solvent like dichloromethane (B109758) and leads to the formation of highly functionalized, conjugated fluorene derivatives in good yields. The reaction is believed to proceed through an allene (B1206475) carbocation intermediate. thieme-connect.de The scope of this reaction is broad, allowing for the use of various substituted amino amides to generate a library of complex fluorene-based molecules. thieme-connect.de

Computational and Theoretical Investigations of 2 Amino 7 Bromo 9 Fluorenone

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the structural and electronic properties of fluorenone-based molecules. nih.gov By solving the Schrödinger equation within a framework that considers electron density, DFT calculations can accurately predict a wide range of molecular characteristics. For molecules like 2-Amino-7-bromo-9-fluorenone, which features a π-conjugated system with electron-donating (amino) and electron-withdrawing (bromo, carbonyl) groups, DFT is particularly effective in describing the intramolecular charge transfer phenomena that govern its properties.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT studies on fluorenone derivatives focus on the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding reactivity and optical properties. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's electronic transitions and reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. ossila.comugr.es

In this compound, the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing carbonyl and bromo groups are expected to lower the LUMO energy level. This push-pull configuration leads to a smaller HOMO-LUMO gap, which is a desirable feature for materials used in nonlinear optics and organic electronics. nih.gov DFT calculations for analogous fluorenone systems confirm that such substitutions effectively tune the frontier orbital energies. For instance, studies on the related compound 2-amino-7-bromo-5-oxo- Current time information in Pasuruan, ID.benzopyrano [2,3-b]pyridine-3-carbonitrile show a HOMO-LUMO gap that is significantly small, indicating high reactivity and potential for NLO applications. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Related Fluorenone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.04 |

| ELUMO | -2.99 |

| Energy Gap (ΔE) | 3.05 |

(Data derived from computational studies on an analogous compound, 2-amino-7-bromo-5-oxo- Current time information in Pasuruan, ID.benzopyrano [2,3-b]pyridine-3-carbonitrile, as a representative example.) nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer (ICT), and the stabilizing interactions between different parts of a molecule. wisc.eduwisc.edu It translates the complex wavefunction from a DFT calculation into the intuitive chemical language of Lewis structures, lone pairs, and donor-acceptor interactions. wisc.edu

For this compound, NBO analysis would quantify the charge transfer from the electron-donating amino group to the electron-accepting fluorenone core, which is substituted with a bromine atom. This analysis identifies the key orbital interactions responsible for molecular stability. The most significant interactions are typically π→π* transitions, where electron density is transferred from a filled π-bonding orbital to a vacant π*-antibonding orbital. researchgate.netnih.gov The energy associated with these interactions (E(2)) indicates the strength of the charge delocalization. In a related bromo-amino substituted chromophore, NBO analysis revealed strong hyperconjugative interactions that confirm the presence of ICT and contribute significantly to its nonlinear optical properties. researchgate.netnih.gov

Table 2: Key NBO Donor-Acceptor Interactions in a Representative Fluorenone Analogue

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (C1-C6) | π* (C2-C3) | 20.5 |

| π (C4-C5) | π* (C2-C3) | 18.9 |

| LP (1) N7 | π* (C1-C6) | 45.8 |

(Data represents typical interactions and stabilization energies found in analogous push-pull fluorenone systems.) nih.govnih.gov

DFT calculations are highly effective in predicting vibrational spectra (FTIR and FT-Raman). nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data for validation. This process allows for a precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C=O, C-N, and C-Br bonds. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). ijcce.ac.ir This method calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λmax). For push-pull systems like this compound, the lowest energy transition is typically dominated by the HOMO→LUMO excitation, which corresponds to the intramolecular charge transfer band. researchgate.net The close agreement often found between theoretical and experimental spectra for fluorenone derivatives validates the chosen DFT method and basis set. nih.gov

Fluorenone-based materials are of great interest for their potential in nonlinear optics, which involves materials that alter the properties of light passing through them. researchgate.netru.nl DFT provides a direct method to calculate the first-order hyperpolarizability (β), a molecular property that quantifies the second-order NLO response. nih.gov Molecules with large β values are essential for applications like frequency doubling of laser light. ru.nl

The push-pull electronic structure of this compound, featuring a strong donor (amino) and acceptors (carbonyl, bromo) connected by a π-conjugated bridge, is a classic design for high hyperpolarizability. nih.gov Calculations performed on similar structures confirm that the ICT from the donor to the acceptor significantly enhances the β value. The small HOMO-LUMO gap is also a key indicator of a large NLO response. nih.gov The calculated β value for a closely related amino-bromo chromophore was found to be over ten times that of urea, a standard reference material for NLO studies. nih.gov

Table 3: Calculated NLO Properties for a Representative Fluorenone Analogue

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 7.52 | Debye |

| First-Order Hyperpolarizability (βtot) | 6.908 x 10-30 | esu |

| Comparison to Urea (βurea ≈ 0.66 x 10-30 esu) | ~10.5 times greater | - |

(Data derived from computational studies on an analogous compound, 2-amino-7-bromo-5-oxo- Current time information in Pasuruan, ID.benzopyrano [2,3-b]pyridine-3-carbonitrile.) nih.gov

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

For this compound, the small HOMO-LUMO gap suggests it is a relatively "soft" molecule, indicating higher reactivity and a greater tendency to participate in chemical reactions. nih.gov These descriptors are valuable for predicting how the molecule will interact with other chemical species.

Table 4: Predicted Global Reactivity Descriptors for a Representative Fluorenone Analogue

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 1.525 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.515 |

| Electrophilicity Index | ω = μ² / (2η) | 6.68 |

(Values calculated using the representative data from Table 1.) nih.gov

Electronic Structure and Orbital Analysis

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It provides insights into their photophysical and photochemical behavior.

For fluorenone and its derivatives, the lowest singlet excited state (S₁) is typically of a π-π* character, although charge transfer (CT) contributions can be significant, especially with the introduction of electron-donating or electron-withdrawing substituents. researchgate.net In this compound, the amino group (-NH₂) at the 2-position acts as an electron-donating group, while the bromo group (-Br) at the 7-position is weakly deactivating. The carbonyl group (-C=O) is an electron-withdrawing group.

Upon photoexcitation, a significant redistribution of electron density is expected. The amino group will likely contribute to a charge transfer to the fluorenone core and the carbonyl group. This intramolecular charge transfer (ICT) character of the excited state is a key determinant of the photophysical properties.

The primary photophysical deactivation pathways from the S₁ state are fluorescence and intersystem crossing (ISC) to the triplet manifold (T₁). The relative efficiencies of these processes are influenced by the nature of the substituents and the solvent environment. researchgate.net For instance, studies on aminofluorenones have shown that the presence of the amino group can significantly impact the fluorescence quantum yield and lifetime. Halogen substitution, such as the bromo group in the target molecule, is known to enhance the rate of intersystem crossing due to the heavy-atom effect, which could lead to a lower fluorescence quantum yield and a higher triplet state population. researchgate.net

A comprehensive investigation into methoxy-substituted fluorenones revealed that the position of the substituent is crucial in modulating fluorescence and radiationless deactivation. rsc.org Substituents at the meta positions to the carbonyl group were found to significantly modify the photophysical properties by stabilizing the singlet-excited state via partial charge transfer. rsc.org Given that the amino group in this compound is in a position that can engage in charge transfer interactions with the carbonyl group, it is expected to have a pronounced effect on the excited-state dynamics.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations can provide deeper insights into the behavior of molecules in different environments and their interactions with each other.

The solvent environment can play a crucial role in the excited-state dynamics of polar molecules like this compound. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon for fluorenone derivatives. This effect arises from the differential solvation of the ground and excited states.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. Studies on substituted fluorene (B118485) derivatives have highlighted the central role of hydrogen bonding with protic solvents in mediating the relaxation dynamics. nih.gov For this compound, the amino and carbonyl groups can participate in hydrogen bonding with protic solvents, which can significantly influence the deactivation pathways. researchgate.net Hydrogen bonding can act as an accepting mode for radiationless deactivation, facilitating internal conversion from the S₁ state. researchgate.net

Femtosecond transient absorption spectroscopy studies on other donor-acceptor fluorene derivatives have shown that the nature of the relaxed S₁ state is strongly influenced by solvent polarity. mdc-berlin.de In nonpolar solvents, intersystem crossing can be the dominant deactivation pathway, while in polar solvents, intramolecular charge transfer states are stabilized, altering the photophysical landscape. mdc-berlin.de

The planar structure of the fluorenone core in this compound suggests a propensity for π-π stacking interactions, which can lead to aggregation in solution and in the solid state. These intermolecular interactions can significantly alter the photophysical properties of the material, often leading to quenching of fluorescence in the aggregated state, a phenomenon known as aggregation-caused quenching (ACQ).

Computational modeling can be employed to study the nature and strength of these intermolecular interactions. Methods such as Density Functional Theory with dispersion corrections (DFT-D) are suitable for investigating π-stacking and other non-covalent interactions. By calculating the interaction energies and geometries of dimers and larger aggregates, it is possible to predict the most stable packing arrangements.

Furthermore, computational studies can help to understand how aggregation affects the electronic properties. The excitonic coupling between adjacent molecules in an aggregate can lead to the splitting of excited states and the formation of new, lower-energy states that can act as traps, facilitating non-radiative decay. While specific modeling of aggregation for this compound has not been reported, the crystal structure of related molecules like 2-aminofluorenone reveals details about intermolecular hydrogen bonding and π-stacking interactions that are likely to be relevant. nih.gov

Computational Thermochemistry and Energy Landscape Analysis

Computational thermochemistry allows for the prediction of key thermodynamic properties of molecules, providing insights into their stability and reactivity.

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The standard molar enthalpy of sublimation (ΔsubH°) is the energy required to transform one mole of a substance from the solid to the gaseous state. These values are crucial for understanding the energetic landscape of a compound.

While experimental or calculated values for the standard molar enthalpies of formation and sublimation of this compound are not available in the literature, data for the parent compound, 9-fluorenone (B1672902), can provide a useful reference. The NIST WebBook reports an experimental gas-phase enthalpy of formation for 9-fluorenone. nist.gov Theoretical calculations on fluorene and its derivatives have also been performed, although discrepancies between experimental and theoretical values for fluorene itself have been noted. rsc.org

Reactivity and Mechanistic Studies of 2 Amino 7 Bromo 9 Fluorenone

Impact of Substituents on Chemical Reactivity

Studies on the synthesis of various substituted fluorenones via oxidative cyclization of 2-(aminomethyl)biphenyls have shown that electronic effects are critical. In general, electron-withdrawing groups on the radical-accepting aromatic ring have an adverse effect on the reaction efficiency, while the effect of electron-donating groups depends on their position. nih.gov For instance, a comparative analysis of yields for fluorenones with different substituents highlights this dependency. nih.gov

| Substituent on Radical Accepting Arene | Nature | Relative Yield |

| Methoxy (B1213986) | Electron-Donating | Higher |

| Cyano | Electron-Withdrawing | Lower |

| Nitro | Strongly Electron-Withdrawing | Significantly Lower |

| This table illustrates the general trend of substituent effects on fluorenone synthesis as described in studies. nih.gov |

Furthermore, substituents profoundly affect the photophysical properties of fluorenones. A comprehensive investigation into methoxy-substituted fluorenones revealed that while substituents at para positions had little effect on fluorescence quantum yield or lifetime, those at meta positions significantly altered these properties. rsc.org This is attributed to the stabilization of the singlet-excited state via partial charge transfer from the substituent to the carbonyl group, which promotes non-radiative decay pathways. rsc.org This principle suggests that the 2-amino and 7-bromo substituents in 2-Amino-7-bromo-9-fluorenone would likewise influence its excited-state reactivity and stability.

Reactivity of the Carbonyl Group in Fluorenones

The carbonyl group at the 9-position is a key reactive site in the fluorenone scaffold. It imparts a dipolar character to the molecule and is susceptible to nucleophilic attack, condensation reactions, and reduction.

The carbonyl group of fluorenones can undergo condensation reactions with various nucleophiles. While specific studies on this compound are not prevalent, related reactions on the fluorenone core illustrate this reactivity. For example, fluorenone-derived propargylic alcohols can react with 2-aminobenzamides in the presence of a Lewis acid catalyst like boron trifluoride etherate. thieme-connect.de This reaction proceeds via the activation of the alcohol, followed by nucleophilic attack by the aminobenzamide and subsequent rearrangement to form highly functionalized fluorene (B118485) derivatives. thieme-connect.de Such transformations highlight the potential of the C9-carbonyl position as a handle for constructing more complex molecular architectures.

The fluorenone core itself is typically formed through the oxidation of a corresponding fluorene precursor. Various methods have been developed for this transformation, ranging from classical oxidation with strong oxidants like chromium trioxide (CrO₃) in acetic acid to more environmentally benign, "green" methods. researchgate.netgoogle.com One such method involves the aerobic oxidation of fluorene compounds in tetrahydrofuran (B95107) (THF) using potassium hydroxide (B78521) (KOH) as a catalyst at room temperature, which can produce 9-fluorenones in high yields. google.com

The reduction of the fluorenone carbonyl group to a secondary alcohol (a fluorenol) is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride. youtube.com In the context of substituted fluorenones, other functional groups can also be selectively reduced. A key step in one reported synthesis of this compound is the reduction of the precursor 2-Bromo-7-nitro-fluoren-9-one. chemicalbook.com In this process, a solution of sodium sulfide (B99878) nonahydrate and sodium hydroxide is used to selectively reduce the nitro group to an amino group while leaving the carbonyl and bromo functionalities intact. chemicalbook.com

Aromatic Substitution Reactions on the Fluorenone Scaffold

The existing substituents on the this compound skeleton direct the position of further electrophilic aromatic substitution reactions. The powerful ortho-, para-directing amino group at C-2 and the deactivating but ortho-, para-directing bromo group at C-7 compete with the meta-directing effect of the carbonyl group. This complex interplay governs the regioselectivity of reactions such as nitration, halogenation, and sulfonation.

Furthermore, the bromine atom on the fluorenone ring can be a site for nucleophilic aromatic substitution or cross-coupling reactions. For instance, in the synthesis of related fluorene-based chromophores, a bromo substituent has been displaced by a cyano group using copper cyanide (CuCN), demonstrating that the halogen can serve as a leaving group under appropriate conditions. nih.gov

Photochemical Reactions and Stability Investigations

The photochemistry of fluorenone and its derivatives is a well-studied area, revealing a range of light-induced reactions. The parent 9-fluorenone (B1672902), upon irradiation, can undergo photoreduction in certain solvents. For example, in acetonitrile, it abstracts a hydrogen atom from the solvent to yield fluoren-9-ol. semanticscholar.org The solvent and light intensity can significantly affect the reaction pathway and product yields. semanticscholar.org

| Solvent | Light Source | Products |

| Benzene | UV Lamp (with sensitizer) | Photo-oxidation to 9-fluorenone (from fluorene) |

| Acetone | UV Lamp (with sensitizer) | Photo-oxidation to 9-fluorenone (from fluorene) |

| Acetonitrile | UV Lamp | Photoreduction to fluoren-9-ol and succinonitrile |

| This table summarizes the photochemical behavior of fluorene and 9-fluorenone in different solvents. semanticscholar.org |

Photolysis studies on fluorene derivatives designed as photoaffinity labels provide insight into the photochemical reactivity of the substituted scaffold. Photosensitive analogs of carcinogens, such as azido-fluorenes, are designed to generate highly reactive nitrenes upon photolysis. nih.gov A study involving 7-bromo-2-azidofluorene, a compound structurally similar to this compound, found that in-situ photolysis at 360 nm generated nitrenes that could alkylate cellular targets. nih.gov This demonstrates that the fluorene ring system can be functionalized with photolabile groups, and the substituents influence the toxicity and transforming ability of the resulting photogenerated species. nih.gov

Catalytic Conversions and Coordination Chemistry of this compound

The unique structural and electronic properties of this compound, characterized by the presence of an electron-donating amino group, an electron-withdrawing bromo group, and a central carbonyl functionality on a rigid fluorene backbone, suggest its potential utility in the fields of coordination chemistry and catalysis. These features open avenues for its exploration as a versatile precursor for synthesizing novel ligands and its subsequent application in catalytic processes.

Exploration of this compound as a Ligand Precursor

While specific studies detailing the use of this compound as a ligand precursor are not extensively documented in the reviewed literature, its molecular architecture provides a strong basis for its potential in this capacity. The reactivity of the amino group and the aromatic rings allows for the synthesis of various types of ligands.

One of the most common strategies for converting fluorenone derivatives into ligands is through the formation of Schiff bases. This involves the condensation reaction between the ketone group at the C9 position of the fluorenone core and a primary amine. Research on 9-fluorenone has demonstrated the successful synthesis of bidentate Schiff base ligands by reacting it with compounds like thiosemicarbazide (B42300) and semicarbazide (B1199961) researchgate.netjocpr.com. These ligands have shown the ability to coordinate with various metal ions, including Ag(I), Cu(II), VO(IV), La(III), and Zn(II), forming stable metal complexes researchgate.net.

Similarly, this compound can be envisioned to react with a variety of primary amines to yield a new class of Schiff base ligands. The presence of the amino and bromo substituents on the fluorene ring is expected to modulate the electronic properties of the resulting ligand and, consequently, the catalytic and physical properties of its metal complexes. For instance, the amino group could enhance the electron-donating ability of the ligand, while the bromo group could serve as a site for further functionalization through cross-coupling reactions.

Beyond Schiff base formation, the amino group itself can be a coordination site or a point of modification. It can be derivatized to create more complex ligand structures. For example, it could be acylated or alkylated to introduce new donor atoms, thereby increasing the denticity of the ligand.

The following table summarizes the potential reactive sites of this compound for ligand synthesis based on the reactivity of similar fluorenone compounds.

| Reactive Site | Potential Reaction | Resulting Ligand Type |

| Carbonyl Group (C=O) | Condensation with primary amines | Schiff Base Ligands |

| Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Modified Amino-Ligands |

| Bromo Group (-Br) | Cross-coupling reactions (e.g., Suzuki, Heck) | Functionalized Ligands |

It is important to note that while the synthesis of this compound from 2-Bromo-7-nitro-fluoren-9-one has been reported chemicalbook.com, the subsequent use of this specific compound to create ligands and study their coordination chemistry remains a promising yet underexplored area of research.

Role in Metallocene Catalysis

There is no specific information available in the searched literature regarding the direct role of this compound in metallocene catalysis. Metallocene catalysts are a class of organometallic compounds that typically consist of a transition metal atom sandwiched between two cyclopentadienyl (B1206354) ligands or their derivatives. These catalysts are renowned for their ability to produce polymers with highly controlled microstructures.

Fluorene derivatives have been investigated as components of metallocene catalysts, often by modifying the cyclopentadienyl ligand with a fluorenyl moiety. This modification can influence the steric and electronic environment around the metal center, thereby affecting the catalytic activity and the properties of the resulting polymer.

Given the structure of this compound, its direct application as a primary ligand in a traditional metallocene catalyst is unlikely, as it lacks the cyclopentadienyl ring necessary for the "sandwich" structure. However, it could potentially be used to synthesize a ligand that is then attached to a cyclopentadienyl ring, which in turn coordinates to a metal center. For example, the amino group could be used as an anchor to connect the fluorenone unit to a cyclopentadienyl precursor.

The following table outlines a hypothetical pathway for the incorporation of a fluorene-type moiety into a metallocene framework, although this has not been specifically reported for this compound.

| Step | Description | Intermediate/Product |

| 1 | Functionalization of the amino group of this compound | A derivative with a linker |

| 2 | Reaction of the functionalized fluorenone with a cyclopentadienyl precursor | A cyclopentadienyl ligand bearing a fluorenone substituent |

| 3 | Coordination of the modified cyclopentadienyl ligand to a transition metal | A fluorene-containing metallocene catalyst |

Applications in Advanced Materials and Organic Electronics Research

Organic Semiconductor Development

The inherent electronic properties of the fluorenone unit make it a compelling candidate for the development of n-type organic semiconductors. The electron-withdrawing ketone group facilitates electron injection and transport, a crucial characteristic for various semiconductor applications.

Fluorenone-based compounds are extensively utilized as the central core for functional materials in organic field-effect transistors (OFETs). nih.govresearchgate.net Their rigid structure and propensity for ordered packing can lead to favorable charge transport pathways. While research may not always feature the specific 2-Amino-7-bromo-9-fluorenone molecule as the final active layer material, it serves as a key intermediate. The amino and bromo groups allow for its modification and incorporation into larger π-conjugated systems designed to optimize performance parameters such as charge carrier mobility and on/off ratio in OFETs.

The electron-deficient nature of the fluorenone core makes its derivatives prime candidates for electron-transporting materials (ETMs). In devices like OLEDs and solar cells, an ETM facilitates the movement of electrons from the active layer to the cathode. Research into new semiconductors containing fluorenone central fragments has demonstrated their suitability for effective electron transport. nih.govresearchgate.net

Furthermore, the energy levels of these materials can be tailored to create a barrier for holes, effectively confining them within the emissive layer of an OLED or the absorber layer of a solar cell. This hole-blocking function is critical for preventing charge recombination at the wrong interface and enhancing device efficiency. For instance, studies on synthesized fluorenone derivatives have shown deep Highest Occupied Molecular Orbital (HOMO) energy levels (over -7 eV), which implies that these molecules can effectively block the injection of holes, a desirable property for electron-transporting layers in photovoltaic devices. nih.gov

Optoelectronic Device Integration

The unique photophysical and electronic properties of fluorenone derivatives have led to their integration into a variety of optoelectronic devices. Their thermal stability and charge-carrying capabilities are particularly advantageous in this context. nih.gov

Fluorenone and its derivatives are versatile components in the architecture of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The rigid fluorene (B118485) scaffold, from which fluorenone is derived, is known for its high triplet energy when incorporated into spiro-compounds like 9,9'-spirobifluorene (SBF), which is fundamental for preventing energy back-transfer from the emitter to the host material in phosphorescent OLEDs. acs.org The fluorenone core itself can be functionalized to act as an emitter or, more commonly, as a host material or a component in an electron-transporting layer. By modifying the this compound building block, chemists can create materials with tailored energy levels to optimize charge balance and efficiency in OLEDs, including first-generation fluorescent (FOLEDs), second-generation phosphorescent (PhOLEDs), and third-generation thermally activated delayed fluorescence (TADF) devices. acs.orgnih.gov

In the realm of solar energy, fluorenone-based molecules have emerged as promising materials for next-generation photovoltaic technologies, including perovskite solar cells (PSCs) and those based on antimony chalcogenides. nih.govresearchgate.net Their function is often as an electron-transporting material or as an interfacial modifier.

Recent research has focused on synthesizing fluorenone derivatives with phosphonic acid anchoring groups to form self-assembled monolayers (SAMs). nih.govresearchgate.net These SAMs act as an efficient electron-transporting layer between the light-absorbing layer (e.g., perovskite, Sb₂S₃, or Sb₂Se₃) and the electrode. The fluorenone derivatives demonstrate suitable electrochemical properties for effective electron transport from the absorber layers. nih.gov Furthermore, these materials can passivate defects at the perovskite interface, which is crucial for improving device efficiency and stability. researchgate.net

The table below summarizes the properties of a fluorenone-based derivative investigated for photovoltaic applications.

| Compound Name | HOMO (eV) | LUMO (eV) | Application |

| Fluorenone diphosphonic acid (4) | > -7.0 | -3.52 (similar to related compounds) | Electron-Transporting SAM in PSCs |

Data synthesized from findings on fluorenone derivatives with similar core structures. nih.gov

Additionally, derivatives of 2,7-dibromo-9-fluorenone (B76252) are used as starting materials for more complex structures, such as spiro[fluorene-9,9′-xanthene] (SFX) based molecules, which have been successfully employed as hole-transporting materials (HTMs) in high-performance PSCs. acs.org

Polymer Chemistry and Functional Polymers

The this compound structure is a valuable monomer for the synthesis of functional polymers. The bromo and amino groups provide reactive sites for polymerization reactions, such as Suzuki or Sonogashira cross-coupling, allowing the fluorenone unit to be incorporated into a polymer backbone.

For example, 2,7-dibromo-9-fluorenone is a known precursor for the synthesis of 2,7-poly(9-fluorenone). sigmaaldrich.com Polymers containing the fluorenone moiety can exhibit interesting electronic and optical properties suitable for the applications discussed previously. The inclusion of the ketone group in the polymer backbone can enhance electron affinity and influence the polymer's solubility and film-forming characteristics. However, the presence of the C-9 ketone can also be a site for photodegradation. In studies of related fluorene-based copolymers used in hybrid photovoltaic cells, the formation of a keto defect site at the C-9 position was linked to the degradation of device performance. researchgate.net Therefore, the strategic use and potential protection of this functional group are important considerations in polymer design.

Functional Materials for Diverse Research Applications

Carbon Dioxide Capture Materials

Currently, there is no publicly available scientific literature detailing the specific application or investigation of this compound for carbon dioxide capture materials. While research into CO2 capture is extensive, exploring various materials like nanocomposites, metal-organic frameworks, and enzyme-inspired systems, studies focusing on fluorenone derivatives for this purpose have not been reported. mpg.deuniovi.esmdpi.com

Applications in Dye and Pigment Industries

The fluorenone core is a significant structural motif in the field of synthetic dyes due to its rigid, planar structure and extended π-electron system, which are conducive to vibrant color and strong fluorescence. researchgate.netresearchgate.net The photophysical properties of these dyes can be finely tuned by introducing various functional groups, particularly at the C2 and C7 positions of the fluorene skeleton. researchgate.netresearchgate.net The compound this compound, with its electron-donating amino group and electron-withdrawing bromine and ketone groups, fits the donor-acceptor (D-π-A) architecture characteristic of many modern functional dyes. researchgate.net

Fluorene-based dyes are recognized for their high sensitivity and color density and are utilized in applications such as textile printing, analytical testing, and as color formers in carbonless copy paper and thermal printing. pascalchem.com These are often leuco dyes, which can switch from a colorless or pale state to a colored state upon a chemical reaction, such as the opening of a lactone ring in the presence of a color developer. pascalchem.com The research focus in this area includes the synthesis of new fluorene compounds and the modification of substituents on the amino groups to create novel dyes. pascalchem.com

While direct industrial use of this compound as a dye is not explicitly documented, its structural features make it a valuable intermediate or a potential dye itself. Related 2,7-disubstituted fluorene and fluorenone derivatives have been synthesized and investigated for their potent dye properties. For instance, 2,7-diamino-9H-fluoren-9-one is noted for its potential in dye formation and its fluorescent properties. cymitquimica.com Furthermore, converting the amino group of a 2,7-disubstituted fluorene into an isocyano group has been shown to produce novel solvatochromic dyes that emit in the blue part of the visible spectrum. mdpi.comresearchgate.net

Research has demonstrated the synthesis of various fluorenone-based dyes for specialized applications. For example, by introducing different diphenylamine (B1679370) moieties into the fluorenone core, scientists have created two-photon fluorescent probes for high-resolution imaging of organelles within living cells. nih.govrsc.org These studies underscore the versatility of the fluorenone scaffold in creating high-performance dyes.

Table 1: Examples of Fluorene-Based Dyes and Their Properties

| Compound Name | Structure | Application/Property | Reference |

| 2-amino-7-isocyanofluorene (2,7-ICAF) | A fluorene with an amino group at C2 and an isocyano group at C7. | Novel blue-emitting solvatochromic dye with high quantum yield, useful for biolabeling applications. | mdpi.comresearchgate.net |

| TK-Lyso / TK-Mito | Fluorenone core with diphenylamine moieties attached. | Two-photon fluorescent probes for imaging lysosomes and mitochondria. | nih.govrsc.org |

| Fluoran Dyes (General) | Spiro-lactone structure containing a fluorene moiety. | Pressure/thermal sensitive dyes (leuco dyes) for carbonless copy paper and thermal indicators. | pascalchem.com |

| 2,7-diamino-9H-fluoren-9-one | Fluorenone with amino groups at C2 and C7. | Potential intermediate for dye synthesis; exhibits fluorescence. | cymitquimica.com |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Amino-7-bromo-9-fluorenone and its derivatives is an area of continuous innovation, with a strong emphasis on developing more environmentally friendly and efficient processes. Traditional methods for the synthesis of fluorenones often involve harsh conditions and the use of toxic reagents. researchgate.net Current research is focused on creating "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.netrsc.org

One promising approach is the use of aerobic oxidation of the corresponding 9H-fluorene precursor, which can be achieved under mild conditions with high yields and purity. researchgate.netrsc.org Researchers are also exploring the use of alternative catalysts and solvent systems to further improve the sustainability of these reactions. google.com The development of one-pot syntheses and multi-component reactions is another strategy being pursued to increase efficiency and reduce the number of purification steps required. The table below highlights some of the greener approaches being investigated for fluorenone synthesis.

Table 1: Emerging Sustainable Synthetic Approaches for Fluorenones

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Aerobic Oxidation | Utilizes air as the oxidant, often with a base catalyst like KOH. rsc.org | Environmentally friendly, mild reaction conditions, high yields. researchgate.netrsc.org |

| Photocatalysis | Employs light to drive chemical reactions, often with a photocatalyst. organic-chemistry.org | Uses a renewable energy source, can enable novel reaction pathways. organic-chemistry.org |

| Biomimetic Synthesis | Inspired by natural processes to create complex molecules. researchgate.netresearchgate.net | Can lead to highly selective and efficient syntheses. researchgate.netresearchgate.net |

Exploration of New Derivatization Strategies for Targeted Properties

The functionalization of the this compound scaffold is a critical area of research aimed at tailoring its properties for specific applications. The presence of the amino and bromo groups, along with the carbonyl functionality, provides multiple reactive sites for derivatization. researchgate.netsigmaaldrich.com

Future research will focus on introducing a wide array of functional groups to modulate the electronic, optical, and biological properties of the resulting molecules. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the energy levels of the molecule, which is crucial for applications in organic electronics. mdpi.com Similarly, attaching specific bioactive moieties could lead to the development of new pharmaceutical agents. nih.govresearchgate.net The exploration of novel coupling reactions and the use of protecting group strategies will be instrumental in achieving these targeted derivatizations. researchgate.net

Advanced Characterization Techniques for Intricate Structural Insights

A deep understanding of the structure-property relationships in this compound derivatives is essential for rational design and optimization. researchgate.net While standard spectroscopic techniques provide valuable information, future research will increasingly rely on advanced characterization methods to gain more intricate structural insights. iaea.orgnih.gov

Single-crystal X-ray diffraction, for example, can provide precise information about the molecular geometry, conformation, and intermolecular interactions in the solid state. iaea.org This is particularly important for understanding how molecules pack in thin films, which directly impacts their performance in electronic devices. Advanced nuclear magnetic resonance (NMR) techniques can provide detailed information about the connectivity and dynamics of molecules in solution. nih.gov Furthermore, techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) will be crucial for probing the morphology and electronic properties of these materials at the nanoscale.

Computational Design and High-Throughput Materials Discovery

Computational modeling and simulation are becoming indispensable tools in the discovery and design of new materials. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, optical properties, and charge transport characteristics of this compound derivatives before they are synthesized in the lab. nih.govnih.govnih.gov This in-silico approach can significantly accelerate the materials discovery process by identifying promising candidates and guiding synthetic efforts. nih.gov

High-throughput screening, both computational and experimental, is another emerging trend. By rapidly evaluating large libraries of compounds, researchers can quickly identify molecules with desired properties. This data-driven approach, combined with machine learning algorithms, has the potential to revolutionize the way new fluorenone-based materials are developed. The table below summarizes key computational and high-throughput methods.

Table 2: Computational and High-Throughput Methods in Fluorenone Research

| Method | Application | Benefit |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic and optical properties. nih.govnih.gov | Accelerates material design by pre-screening candidates. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Provides insights into material morphology and stability. |

| High-Throughput Virtual Screening | Computationally evaluating large libraries of virtual compounds. | Rapidly identifies potential high-performance materials. |

Integration into Next-Generation Organic Electronic Systems and Devices

Fluorenone derivatives, including this compound, are highly promising for applications in next-generation organic electronic systems. mdpi.comresearchgate.nethdinresearch.com Their tunable electronic properties, good thermal stability, and high photoluminescence efficiency make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comresearchgate.nettandfonline.com

Future research will focus on optimizing the performance of these devices by designing and synthesizing new fluorenone-based materials with tailored properties. researchgate.nettandfonline.com This includes improving charge carrier mobility, enhancing emission efficiency, and increasing device lifetime. mdpi.com The development of solution-processable materials is also a key goal, as it would enable the fabrication of large-area and flexible electronic devices using low-cost printing techniques. The integration of these materials into complex electronic circuits and systems represents the ultimate goal of this research direction. fiu.edu

Design of Multi-functional Materials Incorporating Fluorenone Scaffolds

The versatility of the fluorenone scaffold allows for the design of multi-functional materials that combine several useful properties within a single molecule or material system. nih.govresearchgate.net For example, a fluorenone derivative could be designed to be both emissive and have sensing capabilities, leading to the development of novel sensors and probes. acn.edu.au